1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride
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Overview
Description
1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N6 and a molecular weight of 277.16 g/mol2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_1{2044927-38-8| 1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3 ...](https://www.ambeed.com/products/2044927-38-8.html).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyrazine core[_{{{CITATION{{{2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo [4,3-](https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.815534/full). This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative[{{{CITATION{{{2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-. The reaction conditions often require heating and the use of a strong acid catalyst to promote cyclization[{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity[_{{{CITATION{{{2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo [4,3-](https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.815534/full). This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process[{{{CITATION{{{2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity[{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable nucleophile in the presence of a base[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Biology: It has been studied for its biological activity, including potential antimicrobial properties[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Industry: Its unique chemical properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-. The compound may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride can be compared with other similar compounds, such as:
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but may have different substituents or functional groups[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Imidazole derivatives: These compounds contain the imidazole ring but differ in their substitution patterns and overall structure.
Properties
IUPAC Name |
3-(1-methylimidazol-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.2ClH/c1-14-5-7(11-6-14)9-13-12-8-4-10-2-3-15(8)9;;/h5-6,10H,2-4H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHXYJMSRFZOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=NN=C3N2CCNC3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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